6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c1-13-16-11-21-24(15-8-3-2-4-9-15)18(16)19(25)23(22-13)12-14-7-5-6-10-17(14)20/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMDAJIJDZOMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-fluorobenzylamine with a suitable pyrazole derivative, followed by cyclization and functionalization steps. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure and have been studied for their biological activity and synthetic versatility.
Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with comparable properties and applications in medicinal chemistry.
Uniqueness
6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one stands out due to the presence of the 2-fluorobenzyl group, which can enhance its biological activity and selectivity. Additionally, the compound’s unique structural features make it a valuable scaffold for the development of new chemical entities with potential therapeutic applications.
Biological Activity
6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a compound belonging to the pyrazolo[3,4-d]pyridazine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This configuration includes a fluorobenzyl group, a methyl group, and a phenyl group attached to the pyrazolo[3,4-d]pyridazine core.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding of the compound to these targets modulates their activity, resulting in various biological effects. The exact pathways involved depend on the specific application and biological system being studied.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class exhibit a range of biological activities, including:
- Anticancer Activity : Certain derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated effective inhibition against various human tumor cell lines such as HeLa and HCT116 .
- Kinase Inhibition : Some studies have highlighted the ability of these compounds to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Notably, compounds derived from similar scaffolds have exhibited IC50 values in the micromolar range against CDK2 and CDK9 .
Case Studies
- Antitumor Activity : A study focusing on pyrazolo[3,4-d]pyridazine derivatives reported that one compound demonstrated an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating significant selectivity towards CDK2 (265-fold over CDK9) which could lead to targeted cancer therapies .
- Mechanistic Studies : Research involving structure-based design has shown that modifications to the pyrazolo core can enhance selectivity and potency against specific molecular targets. This strategy has resulted in improved compounds with better pharmacological profiles compared to earlier generations .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
| Biological Activity | IC50 Values | Selectivity | Cell Lines Tested |
|---|---|---|---|
| CDK2 Inhibition | 0.36 µM | High (265-fold over CDK9) | HeLa, HCT116 |
| Antiproliferative | Various | - | A375 |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions : Hydrazine derivatives react with substituted pyridazine precursors under reflux conditions in solvents like isopropanol (i-PrOH) to form the pyrazolo[3,4-d]pyridazine core .
- Functionalization : Fluorobenzyl and phenyl groups are introduced via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling may be used to attach aryl groups .
- Optimization : Reaction conditions (temperature, solvent polarity, and catalyst choice) are critical for yield and purity. Dimethyl sulfoxide (DMSO) or ethanol are common solvents, with yields often improved by stepwise purification .
Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. Aromatic proton signals near δ 7.0–8.5 ppm indicate fluorobenzyl and phenyl groups .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C21H17FN4O, MW 362.4 g/mol) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the presence of the ketone group in the pyridazinone ring .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, and F percentages to verify purity >95% .
Q. What preliminary biological screening approaches are recommended to evaluate its kinase inhibitory potential?
- In vitro kinase assays : Measure IC50 values against recombinant kinases (e.g., Plk1, p38 MAPK) using fluorescence-based ADP-Glo™ assays. ATP concentration must be standardized to avoid false negatives .
- Cell viability assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., breast cancer MCF-7, colon cancer HCT-116) to assess antiproliferative effects. Dose-response curves (0.1–100 µM) identify potency thresholds .
Advanced Research Questions
Q. How can researchers address conflicting reports regarding the compound’s potency across different kinase families?
Discrepancies often arise from:
- Assay variability : Differences in ATP concentrations (e.g., 1 mM vs. 10 µM) or enzyme sources (recombinant vs. endogenous kinases). Standardize protocols using controls like staurosporine .
- Structural analogs : Minor substituent changes (e.g., 2-fluorobenzyl vs. 3-fluorobenzyl) alter binding affinity. Perform molecular docking studies to compare interactions with kinase active sites .
- Data normalization : Use Z-factor statistical analysis to validate assay robustness and minimize false positives .
Q. What structural modifications enhance the compound’s metabolic stability without compromising Plk1 inhibitory activity?
Strategies include:
- Fluorine substitution : Introducing electron-withdrawing groups (e.g., 2-fluorobenzyl) improves metabolic resistance to cytochrome P450 enzymes while maintaining Plk1 binding (IC50 < 1 µM) .
- LogP optimization : Replace methyl groups with polar moieties (e.g., hydroxyl or amine) to reduce hydrophobicity, enhancing aqueous solubility and pharmacokinetics .
- Prodrug approaches : Mask the ketone group with ester prodrugs to improve oral bioavailability .
Q. What in vivo models are appropriate for validating anticancer efficacy, and how should pharmacokinetic parameters be optimized?
- Xenograft models : Implant human cancer cells (e.g., MDA-MB-231 for breast cancer) into immunodeficient mice. Administer the compound intraperitoneally (10–50 mg/kg/day) and monitor tumor volume reduction over 21 days .
- Pharmacokinetics (PK) : Assess plasma half-life (t1/2) and bioavailability via LC-MS/MS. Improve PK by formulating with cyclodextrin derivatives to enhance solubility .
- Toxicity screening : Evaluate liver enzymes (ALT/AST) and body weight changes to establish a safety profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
